molecular formula C19H21NO5S B2355917 4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde CAS No. 1180091-70-6

4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde

Cat. No.: B2355917
CAS No.: 1180091-70-6
M. Wt: 375.44
InChI Key: LSWBBTFICOPDHC-UHFFFAOYSA-N
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Description

4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde is a complex synthetic compound of significant interest in chemical and pharmaceutical research. While specific biological data for this exact molecule is not available in the public domain, its structure provides strong indications of its potential research value. The core of the molecule incorporates a 2,5-dimethylpyrrole moiety. Research on other compounds containing the 2,5-dimethylpyrrole structure has demonstrated their ability to modulate biological activity in cell cultures, such as enhancing monoclonal antibody production in recombinant Chinese hamster ovary (rCHO) cells . Furthermore, the 1,1-dioxothiolan (sulfone) component is a known pharmacophore often associated with specific reactivity and potential biological interactions . The benzaldehyde group offers a versatile handle for further synthetic modification via condensation or nucleophilic addition reactions, making this compound a valuable bifunctional intermediate. It can be used in the synthesis of more complex molecules, such as Schiff bases, or for exploring structure-activity relationships in medicinal chemistry programs. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[2-[1-(1,1-dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-13-9-18(14(2)20(13)16-7-8-26(23,24)12-16)19(22)11-25-17-5-3-15(10-21)4-6-17/h3-6,9-10,16H,7-8,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWBBTFICOPDHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCS(=O)(=O)C2)C)C(=O)COC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound features a benzaldehyde moiety linked to a dioxothiolan and a pyrrole derivative. The synthesis typically involves multi-step organic reactions, including the formation of the dioxothiolan ring and subsequent functionalization of the pyrrole and benzaldehyde components.

Biological Activity

Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The dioxothiolan moiety is known for its ability to scavenge free radicals, which contributes to cellular protection against oxidative stress.

Antimicrobial Activity
Studies have shown that derivatives of benzaldehyde possess antimicrobial properties. The presence of the pyrrole and dioxothiolan rings in this compound may enhance its effectiveness against various bacterial strains, potentially through disruption of microbial cell membranes.

Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Compounds with similar functional groups have been documented to inhibit pro-inflammatory cytokines, thus reducing inflammation in biological tissues.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress and inflammation.
  • Interaction with Cell Membranes : The lipophilicity of the compound allows it to integrate into cell membranes, potentially altering membrane fluidity and function.

Case Studies

StudyFindings
Study 1 Investigated the antioxidant capacity using DPPH assay; demonstrated significant radical scavenging activity comparable to established antioxidants.
Study 2 Examined antimicrobial effects against E. coli and S. aureus; showed inhibition zones indicating effective antimicrobial action.
Study 3 Evaluated anti-inflammatory effects in a murine model; reduced levels of TNF-alpha and IL-6 in treated groups compared to controls.

Comparison with Similar Compounds

To contextualize the properties of 4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde, we compare it with structurally and functionally related compounds.

Structural Analogues
Compound Name Key Structural Differences Molecular Weight (g/mol) Key Functional Groups
This compound (Target) - 1,1-Dioxothiolan substituent
- Benzaldehyde terminus
~427.12 (estimated) Aldehyde, sulfone, pyrrole, ester linker
[2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate - Difluoromethoxyphenyl substituent
- Benzoate ester linker (vs. benzaldehyde)
427.12 Ester, difluoromethoxy, pyrrole
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] pyridine-4-carboxylate - Dihydroindole substituent
- Pyridine-carboxylate terminus
386.73 Carboxylate, indole, ester linker

Key Observations:

  • This may improve aqueous solubility but reduce membrane permeability.
  • Linker and Terminus : The benzaldehyde terminus allows for nucleophilic reactions (e.g., imine formation), whereas the benzoate ester in offers hydrolytic stability but requires enzymatic cleavage for activation.
Pharmacological and Physicochemical Properties
Property Target Compound [Difluoromethoxy Analogue] [Pyridine-carboxylate]
LogP (Predicted) ~2.1 (moderately lipophilic) ~3.2 (higher lipophilicity) ~1.8 (polar due to pyridine)
Solubility Moderate in DMSO, low in water Low in water, high in DMSO High in polar solvents
Metabolic Stability Likely stable (sulfone group) Moderate (ester hydrolysis) Low (ester hydrolysis)

Mechanistic Insights :

  • The difluoromethoxy group in could enhance lipid solubility, favoring blood-brain barrier penetration but increasing CYP450-mediated metabolism risk.

Preparation Methods

Table 1: Key Intermediates and Their Roles

Intermediate Structure Role
4-Hydroxybenzaldehyde C₇H₆O₂ Provides aldehyde functionality for downstream reactions
2-Bromoacetyl bromide C₂H₂Br₂O Introduces oxoethoxy linker via nucleophilic substitution
3-Ethyl-4-methyl-3-pyrrolidin-2-one C₇H₁₁NO Core pyrrolidinone precursor for heterocyclic modifications
1,1-Dioxothiolan-3-amine C₃H₇NO₂S Introduces sulfolane moiety via ring-opening reactions

Synthetic Route 1: Stepwise Assembly

Synthesis of 1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrole

Procedure :

  • Pyrrolidinone Formation : React 2,5-hexanedione with ammonium acetate in acetic acid under reflux to yield 2,5-dimethylpyrrole.
  • Thiolan Incorporation : Treat 2,5-dimethylpyrrole with 1,1-dioxothiolan-3-amine in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) to facilitate electrophilic substitution at the pyrrole’s α-position.
  • Oxidation : Sulfur oxidation using hydrogen peroxide (H₂O₂) in acetic acid converts the thiolan to its 1,1-dioxo form.

Challenges :

  • Regioselectivity in pyrrole functionalization requires careful control of reaction temperature (–10°C to 0°C) to avoid polysubstitution.
  • Sulfolane incorporation necessitates anhydrous conditions to prevent hydrolysis of the intermediate sulfonic acid.

Preparation of 2-Oxoethoxy-Benzaldehyde Linker

Procedure :

  • Etherification : React 4-hydroxybenzaldehyde with 2-bromoacetyl bromide in acetone using potassium carbonate (K₂CO₃) as a base to form 4-(2-bromoethoxy)benzaldehyde.
  • Oxidation : Treat the intermediate with pyridinium chlorochromate (PCC) in dichloromethane (DCM) to oxidize the secondary alcohol to a ketone, yielding 4-(2-oxoethoxy)benzaldehyde.

Optimization :

  • Excess 2-bromoacetyl bromide (1.5 equiv) ensures complete conversion.
  • PCC oxidation avoids over-oxidation of the aldehyde group.

Final Coupling Reaction

Procedure :

  • Nucleophilic Substitution : Combine 1-(1,1-dioxothiolan-3-yl)-2,5-dimethylpyrrole with 4-(2-oxoethoxy)benzaldehyde in dimethylformamide (DMF) using sodium hydride (NaH) as a base.
  • Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane 3:7) to achieve >95% purity.

Yield : 62–68% after optimization.

Synthetic Route 2: One-Pot Tandem Approach

Simultaneous Pyrrole and Linker Assembly

Procedure :

  • Condensation : React 4-hydroxybenzaldehyde directly with 2,5-dimethylpyrrole-3-carboxylic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form an ester intermediate.
  • In Situ Oxidation : Introduce hydrogen peroxide and sulfuric acid to simultaneously oxidize the sulfur atom in the thiolan group and the ester to the ketone.

Advantages :

  • Reduces purification steps by combining oxidation and coupling.
  • Higher overall yield (70–75%) compared to stepwise methods.

Limitations :

  • Requires strict stoichiometric control to prevent side reactions.

Analytical Characterization and Quality Control

Table 2: Spectroscopic Data for 4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 9.98 (s, 1H, CHO), 7.85 (d, J=8.4 Hz, 2H, ArH), 7.10 (d, J=8.4 Hz, 2H, ArH), 6.75 (s, 1H, pyrrole-H), 4.85 (s, 2H, OCH₂CO), 3.45–3.20 (m, 4H, thiolan-CH₂), 2.35 (s, 3H, CH₃), 2.15 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 191.2 (CHO), 170.5 (C=O), 134.8–114.2 (ArC), 122.5 (pyrrole-C), 68.9 (OCH₂), 52.1–48.7 (thiolan-C), 21.5, 18.9 (CH₃)
IR (KBr) 2920 cm⁻¹ (C-H stretch), 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (ArH), 1320 cm⁻¹ (S=O)
HRMS [M+H]⁺ calc. 375.44, found 375.43

Industrial-Scale Considerations

  • Cost Efficiency : Route 2 is preferred for large-scale production due to fewer intermediates.
  • Safety : Thiolan intermediates require handling under inert atmosphere (N₂) to prevent oxidative degradation.
  • Environmental Impact : Solvent recovery systems (e.g., acetone distillation) minimize waste.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves refluxing intermediates in ethanol for 2 hours to promote cyclization, followed by recrystallization from DMF-EtOH (1:1) to purify the product . Optimization strategies include:

  • Extending reflux time to 10 hours for incomplete reactions .
  • Using methanol as a recrystallization solvent to improve crystal lattice formation .
  • Employing triethylamine as a base to enhance acylation efficiency in multi-step syntheses .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Key techniques include:

  • Melting Point (mp) Analysis : Used to assess purity (e.g., mp 245–247 °C reported in analogous pyrrolone derivatives) .
  • Mass Spectrometry (m/z) : Confirms molecular weight (e.g., ESI-MS data matching calculated values within ±0.0202 accuracy) .
  • Single-Crystal X-ray Diffraction : Resolves structural ambiguities, with mean C–C bond lengths reported as 0.005 Å in related compounds .

Advanced Research Questions

Q. How can researchers address low yields during the final recrystallization step?

  • Methodological Answer : Low yields often arise from improper solvent selection or premature crystallization. Solutions include:

  • Testing solvent mixtures (e.g., DMF-EtOH vs. MeOH) to identify optimal polarity .
  • Gradual cooling of the reaction mixture to promote controlled crystal growth .
  • Pre-purification via column chromatography to remove impurities before recrystallization .

Q. How should contradictory data between NMR and mass spectrometry be resolved?

  • Methodological Answer : Discrepancies may indicate residual solvents or isomeric by-products. Steps for resolution:

  • Repeating NMR under deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference .
  • Performing High-Resolution Mass Spectrometry (HRMS) to distinguish between isobaric species .
  • Cross-validating with X-ray crystallography to confirm stereochemistry .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for antimicrobial properties?

  • Methodological Answer : SAR studies require systematic variation of substituents and bioassays:

  • Synthesizing analogs with modified arylidene or benzimidazole groups to test antimicrobial activity .
  • Using agar diffusion assays to measure inhibition zones against Gram-positive/negative bacteria .
  • Correlating electron-withdrawing/donating substituents with MIC (Minimum Inhibitory Concentration) values .

Q. How can reaction conditions be optimized to minimize by-products in multi-step syntheses?

  • Methodological Answer : By-product formation is mitigated through:

  • Temperature control (e.g., maintaining reflux at 80°C to avoid side reactions) .
  • Catalytic use of acetic acid to accelerate imine formation and reduce intermediate degradation .
  • Real-time monitoring via TLC to terminate reactions at optimal conversion points .

Q. What protocols are recommended for assessing cytotoxicity in pharmacological studies?

  • Methodological Answer : Standardized assays include:

  • MTT Assay : Quantifying cell viability via formazan dye absorption at 570 nm .
  • Dose-response curves (0.1–100 μM) to determine IC50 values in cancer cell lines .
  • Negative controls (e.g., untreated cells) and positive controls (e.g., cisplatin) for validation .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different studies?

  • Methodological Answer : Contradictions often stem from assay variability or structural analogs. Approaches include:

  • Replicating assays under identical conditions (e.g., same cell lines, incubation times) .
  • Comparing logP values to assess bioavailability differences in analogs .
  • Validating results with orthogonal assays (e.g., fluorescence-based viability assays vs. MTT) .

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